molecular formula C9H20F2N2O4S2 B1435769 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide CAS No. 911303-46-3

1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide

Cat. No.: B1435769
CAS No.: 911303-46-3
M. Wt: 322.4 g/mol
InChI Key: BGMNWBQPCOEGHI-UHFFFAOYSA-N
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Description

1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is an ionic liquid known for its high thermal stability and ionic conductivity. It is widely used in various electrochemical applications, particularly in the development of advanced batteries and capacitors .

Preparation Methods

The synthesis of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide typically involves the reaction of 1-methylpiperidine with propyl chloride to form 1-methyl-1-propylpiperidinium chloride. This intermediate is then reacted with lithium bis(fluorosulfonyl)imide to yield the final product . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high purity and yield.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium bis(fluorosulfonyl)imide, various alkyl halides, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide in electrochemical applications involves its ability to facilitate ion transport. The fluorosulfonyl groups enhance the compound’s ionic conductivity, making it an effective electrolyte. In catalysis, the compound forms stable complexes with metal ions, which can then participate in various catalytic cycles .

Comparison with Similar Compounds

1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is often compared with other ionic liquids such as:

  • 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • Lithium bis(trifluoromethanesulfonyl)imide

Compared to these compounds, this compound offers a unique combination of high thermal stability and ionic conductivity, making it particularly suitable for high-performance electrochemical applications .

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.F2NO4S2/c1-3-7-10(2)8-5-4-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMNWBQPCOEGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911303-46-3
Record name Piperidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911303-46-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide
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Record name 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Reactant of Route 2
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
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1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Reactant of Route 4
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Reactant of Route 5
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Reactant of Route 6
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Customer
Q & A

Q1: Why is [Pip 1, 3][FSI] considered a promising electrolyte for high-temperature supercapacitors?

A1: [Pip 1, 3][FSI] exhibits several favorable characteristics for high-temperature supercapacitor applications:

  • Lower density and viscosity: Compared to other ionic liquids in the study, [Pip 1, 3][FSI] demonstrates lower density and viscosity values. [] These properties contribute to improved ion mobility within the electrolyte.
  • High ionic conductivity: As a result of its low viscosity, [Pip 1, 3][FSI] exhibits high ionic conductivity, a crucial factor for efficient charge transport in supercapacitors. []
  • Wide electrochemical window: The research demonstrated that [Pip 1, 3][FSI] supports a 5 V electrochemical window in a supercapacitor setup. [] This wide operating voltage allows for higher energy storage capacity.

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